N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
Overview
Description
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine, commonly known as MITO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Biological Activity and Drug Design
Compounds such as Hoechst 33258 and its analogues, which include benzimidazole and thiazole moieties similar to the compound , have shown significant biological activities. These compounds are known for their ability to bind to the minor groove of DNA with specificity for AT-rich sequences. Such characteristics make them useful in fluorescent DNA staining, analysis of nuclear DNA content, and investigation of chromosomal structures in plant cell biology. Additionally, these compounds have been explored for their potential as radioprotectors and topoisomerase inhibitors, which can contribute to rational drug design by providing a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).
Synthesis and Chemical Transformations
Research on heterocycles with built-in pseudothiourea pharmacophores, including thiazole- and [1,3]thiazine-fused benzimidazoles, quinazolines, and perimidines, indicates considerable biological activities ranging from antihypertensive and diuretic effects to herbicidal properties against hydroponically grown greens. These studies emphasize the synthetic versatility of such compounds and their potential applications in developing new therapeutic agents (Hsu, Hu, & Liu, 2005).
Optical and Electronic Applications
The incorporation of heterocyclic motifs such as pyrimidine, which shares structural similarities with the compound of interest, into optical sensors and electronic materials demonstrates the utility of these compounds beyond biological applications. Pyrimidine derivatives, in particular, have been used as sensing materials due to their ability to form coordination and hydrogen bonds, which makes them suitable for use in optical sensors with various biological and medicinal applications (Jindal & Kaur, 2021).
properties
IUPAC Name |
(NE)-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFGVUGEIUIZMK-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine | |
CAS RN |
83253-29-6 | |
Record name | NSC332738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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